2,2,5-Trimethyloxepane
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Overview
Description
2,2,5-Trimethyloxepane is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers This compound is characterized by the presence of three methyl groups attached to the second and fifth carbon atoms of the oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyloxepane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,5-trimethyl-1,6-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The methyl groups on the oxepane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,5-dione, while reduction could produce 2,2,5-trimethylhexanol.
Scientific Research Applications
2,2,5-Trimethyloxepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyloxepane exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,2,5-Trimethylhexane: A structurally similar compound with different chemical properties and applications.
2,2,5,5-Tetramethyloxolane: Another cyclic ether with four methyl groups, known for its use as a green solvent.
Uniqueness: 2,2,5-Trimethyloxepane is unique due to its specific ring structure and the positioning of its methyl groups, which confer distinct chemical reactivity and physical properties. This makes it valuable in applications where other similar compounds may not be suitable.
Properties
CAS No. |
62994-72-3 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2,5-trimethyloxepane |
InChI |
InChI=1S/C9H18O/c1-8-4-6-9(2,3)10-7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
BGWUIOIWSRFDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OCC1)(C)C |
Origin of Product |
United States |
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